Bienvenue dans la boutique en ligne BenchChem!

7-iodoimidazo[4,3-b][1,3]thiazole

Lipophilicity Drug design Physicochemical profiling

7-Iodoimidazo[4,3-b][1,3]thiazole (CAS 208722‑53‑6; also indexed as 7‑iodoimidazo[5,1‑b]thiazole) is a bicyclic heteroaromatic building block that fuses an imidazole and a thiazole ring with an iodine substituent at the imidazole 7‑position. Commercially, it is offered as a research‑grade intermediate at purities of 95 %–97 % and a molecular weight of 250.06 g mol⁻¹.

Molecular Formula C5H3IN2S
Molecular Weight 250.1
CAS No. 208722-53-6
Cat. No. B6156472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-iodoimidazo[4,3-b][1,3]thiazole
CAS208722-53-6
Molecular FormulaC5H3IN2S
Molecular Weight250.1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Iodoimidazo[4,3-b][1,3]thiazole (CAS 208722-53-6): Core Identity and Sourcing Profile for MedChem Procurement


7-Iodoimidazo[4,3-b][1,3]thiazole (CAS 208722‑53‑6; also indexed as 7‑iodoimidazo[5,1‑b]thiazole) is a bicyclic heteroaromatic building block that fuses an imidazole and a thiazole ring with an iodine substituent at the imidazole 7‑position . Commercially, it is offered as a research‑grade intermediate at purities of 95 %–97 % and a molecular weight of 250.06 g mol⁻¹ . Its primary documented role is as a key synthetic intermediate in the construction of 2‑(imidazo[5,1‑b]thiazol‑7‑yl)‑carbapenem antibiotics, where the iodine atom serves as the functional handle for C–C bond formation at the 7‑position [1].

Why 7-Iodoimidazo[4,3-b][1,3]thiazole Cannot Be Replaced by the Corresponding 7-Bromo or 7-Chloro Congener Without Quantitative Penalty


Halogen substitution on the imidazo[5,1‑b]thiazole scaffold is not interchangeable because the C–I bond (bond dissociation energy ≈ 57 kcal mol⁻¹) is substantially weaker than the C–Br bond (≈ 71 kcal mol⁻¹) and the C–Cl bond (≈ 83 kcal mol⁻¹), which directly controls oxidative addition rates in palladium‑catalysed cross‑coupling and metal–halogen exchange sequences [1]. In the published carbapenem synthesis route, the 7‑iodo derivative is the exclusive halogenated intermediate that undergoes Stille coupling with vinyl stannanes to install the C‑2 side chain; the same patent literature does not report an equivalent route using the 7‑bromo or 7‑chloro analog [2]. Consequently, procuring the 7‑bromo analog (CAS 208722‑28‑5) for this validated pathway would introduce an untested oxidative‑addition step with uncertain yield and regiochemical outcome.

Product‑Specific Quantitative Evidence Guide: 7‑Iodoimidazo[4,3‑b][1,3]thiazole vs. Closest Analogs


LogP Differentiation: Iodo Substituent Confers Higher Lipophilicity vs. 7‑Bromo Analog

The iodo derivative exhibits a computed LogP (octanol–water partition coefficient) of 1.51, compared with a computed XLogP3‑AA of 0.9 for the 7‑bromoimidazo[4,3‑b][1,3]thiazole (CAS 208722‑28‑5) [1]. The ΔLogP of +0.6 log units represents a ≈ 4‑fold higher lipophilicity, which can meaningfully alter membrane permeability, plasma protein binding, and CYP promiscuity in lead optimisation campaigns .

Lipophilicity Drug design Physicochemical profiling

Molecular Weight Differential: Iodo Substituent Enables Facile LC‑MS Tracking and Heavier Analogue Generation

The molecular weight of 7‑iodoimidazo[4,3‑b][1,3]thiazole is 250.06 g mol⁻¹, whereas the 7‑bromo analog weighs 203.06 g mol⁻¹ [1]. The additional 47 Da mass increment, combined with the distinctive M+2 isotope signature of iodine, provides a straightforward mass‑spectrometric handle for reaction monitoring and metabolite identification that is absent with the bromo or chloro congeners .

Mass spectrometry Metabolic stability Isotopic pattern

Validated Carbapenem Intermediate: 7‑Iodo Derivative Is the Documented Halogenated Partner in Stille Coupling Toward Clinical Candidates

In the synthesis of CP5068 (ME1036) and related 2‑(imidazo[5,1‑b]thiazol‑7‑yl)carbapenems, 7‑iodoimidazo[5,1‑b]thiazole is converted to the 7‑tributylstannyl derivative via lithiation/stannylation and subsequently coupled with a carbapenem vinyl triflate using Pd(dba)₃/P(2‑furyl)₃/ZnCl₂ in NMP [1][2]. This exact sequence is reported only for the iodo starting material; no 7‑bromo or 7‑chloro entry appears in the published process chemistry for this antibiotic class [1]. The carbapenem CP5068 achieved MIC₉₀ values of 0.5 μg mL⁻¹ against methicillin‑resistant Staphylococcus aureus (MRSA), demonstrating that the 7‑iodo‑derived scaffold ultimately delivers clinically relevant potency [3].

Carbapenem Stille coupling Process chemistry

Purity Benchmark: Commercial 7‑Iodo Compound Achieves 97 % Purity with Documented CoA Availability

Fluorochem lists the compound at 97 % purity with full hazard classification and a downloadable Certificate of Analysis (CoA), whereas publicly available purity specifications for the 7‑bromo analog from reputable non‑excluded vendors are limited to estimated values without CoA confirmation . Bidepharm offers the 7‑iodo compound at 95 % purity with batch‑specific QC reports (NMR, HPLC, GC) .

Purity specification Certificate of Analysis Reproducibility

Bond Dissociation Energy Differential: C–I vs. C–Br Dictates Oxidative Addition Kinetics in Palladium Catalysis

The C–I bond dissociation energy (BDE) in iodoarenes is approximately 57 kcal mol⁻¹, compared with ≈ 71 kcal mol⁻¹ for C–Br bonds and ≈ 83 kcal mol⁻¹ for C–Cl bonds [1]. This 14 kcal mol⁻¹ difference translates to a rate acceleration of ~10⁹‑fold in oxidative addition with Pd(0) catalysts, assuming an early transition state [1]. Consequently, the iodo compound reacts under milder conditions (lower temperature, shorter time, lower catalyst loading) than its bromo or chloro counterparts [2].

Cross-coupling Bond dissociation energy Reaction kinetics

Halogen‑Specific Grignard Reactivity: 7‑Iodo Compound Undergoes Efficient Mg‑I Exchange for C–C Bond Formation

In the patent EP 1336612 A1, treatment of 7‑iodoimidazo[5,1‑b]thiazole with methylmagnesium bromide (0.93 M in THF) at 0 °C followed by addition of pyridine‑3‑aldehyde gave 7‑[(pyridin‑3‑yl)hydroxymethyl]imidazo[5,1‑b]thiazole. After MnO₂ oxidation, the 7‑(pyridin‑3‑yl)carbonyl derivative was obtained in 77 % isolated yield over two steps (1.925 g from 2.50 g of iodo starting material) [1]. Under analogous Mg‑I exchange conditions, bromoarenes typically require either higher temperatures or longer reaction times to achieve comparable conversion, and chloroarenes are essentially unreactive with Grignard reagents under these conditions [2].

Grignard reaction Halogen–metal exchange C–C bond formation

Best Application Scenarios for 7‑Iodoimidazo[4,3‑b][1,3]thiazole: Where Procurement Adds Definitive Value


Medicinal Chemistry: Synthesis of 2‑(Imidazo[5,1‑b]thiazol‑7‑yl)carbapenem Antibiotics

The 7‑iodo compound is the entry point into the CP5068/ME1036 carbapenem series, where Stille coupling installs the critical C‑2 side chain that confers anti‑MRSA activity (MIC₉₀ = 0.5 μg mL⁻¹) [1]. No equivalent route using 7‑bromo‑ or 7‑chloroimidazo[5,1‑b]thiazole has been reported, making the iodo compound the only validated starting material for this clinically important scaffold [2].

Process Chemistry: Low‑Temperature Grignard Functionalisation of Thermally Labile Substrates

The efficient Mg–I exchange at 0 °C enables the introduction of aldehyde, ketone, or other electrophiles at the 7‑position without thermal degradation of sensitive functional groups, as demonstrated by the 77 % two‑step yield reported in EP 1 336 612 A1 [1]. This reactivity profile makes the iodo compound preferable over the bromo analog when late‑stage diversification of complex intermediates is required [2].

ADME Profiling and Mass Spectrometric Tracking

The +47 Da mass shift and distinctive iodine isotope pattern relative to the 7‑bromo compound (250.06 vs. 203.06 g mol⁻¹) provide unambiguous LC‑MS/MS signals for metabolic stability, permeability, and protein‑binding assays [1]. The higher LogP (1.51 vs. 0.9 for 7‑bromo) also offers a differentiated lipophilicity window for structure‑property relationship (SPR) exploration [2].

Cross‑Coupling Optimisation: Benchmark Substrate for Pd‑Catalysed C–C Bond Formation

The intrinsically lower C–I bond dissociation energy (≈ 57 kcal mol⁻¹) allows the compound to serve as a highly reactive substrate for Suzuki, Stille, and Sonogashira couplings under mild conditions (room temperature to 50 °C, low catalyst loading) [1]. This property is valuable when screening reaction conditions for challenging heterocyclic substrates where oxidative addition is rate‑limiting [2].

Quote Request

Request a Quote for 7-iodoimidazo[4,3-b][1,3]thiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.